

# An In-Depth Technical Guide to Methylenecyclooctane

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## Compound of Interest

Compound Name: Methylenecyclooctane

Cat. No.: B14016971

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## Core Compound Identification

**Methylenecyclooctane**, a notable exocyclic alkene, is a valuable building block in organic synthesis. Its unique structural features and reactivity make it a compound of interest in the development of novel chemical entities.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	methylenecyclooctane	[1][2]
CAS Number	3618-18-6	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>16</sub>	[1]
Molecular Weight	124.22 g/mol	[1]
Canonical SMILES	C=C1CCCCCCC1	
InChI Key	GQRWNDZUODCEAJ- UHFFFAOYSA-N	[1]

## Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **methylenecyclooctane** is essential for its application in research and development. The following table summarizes key data points.

Table 2: Physicochemical and Spectroscopic Properties

Property	Value	Unit	Source
Boiling Point	428.00 ± 1.00	K	NIST
Ionization Energy	8.79	eV	NIST
Enthalpy of Formation (gas, standard conditions)	-82.51	kJ/mol	Joback Calculated
Enthalpy of Vaporization (standard conditions)	36.87	kJ/mol	Joback Calculated
Octanol/Water Partition Coefficient (logP)	3.287	Crippen Calculated	
Water Solubility (log <sub>10</sub> WS)	-3.34	mol/l	Crippen Calculated

Note: Some data is based on computational models and should be considered as estimated values.

Spectroscopic data is critical for the identification and characterization of **methylenecyclooctane**. Key spectral information is available through public databases such as PubChem, which includes links to <sup>13</sup>C NMR and GC-MS data.

## Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of **methylenecyclooctane** is the Wittig reaction, utilizing cyclooctanone as the starting material. This reaction is a cornerstone of organic chemistry for the formation of carbon-carbon double bonds.

## General Protocol for the Synthesis of Methylenecyclooctane via Wittig Reaction

This protocol provides a general methodology for the synthesis of **methylenecyclooctane** from cyclooctanone using a Wittig reagent.

### Materials:

- Methyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Cyclooctanone
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., water, brine, organic solvent for extraction, drying agent like magnesium sulfate, silica gel for chromatography)

### Procedure:

- Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.
- Slowly add one equivalent of the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).
- Allow the mixture to stir at 0 °C for a specified time, then warm to room temperature to ensure complete ylide formation.
- Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve cyclooctanone in the anhydrous solvent.

- Cool the cyclooctanone solution to 0 °C.
- Slowly transfer the prepared ylide solution to the cyclooctanone solution via a cannula or syringe.
- Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, quench the reaction by the slow addition of water.
- Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Filter off the drying agent and concentrate the solvent under reduced pressure.
- The crude product is then purified, typically by column chromatography on silica gel, to yield pure **methylenecyclooctane**.

Diagram 1: Wittig Reaction for **Methylenecyclooctane** Synthesis



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Caption: A simplified workflow for the synthesis of **methylenecyclooctane**.

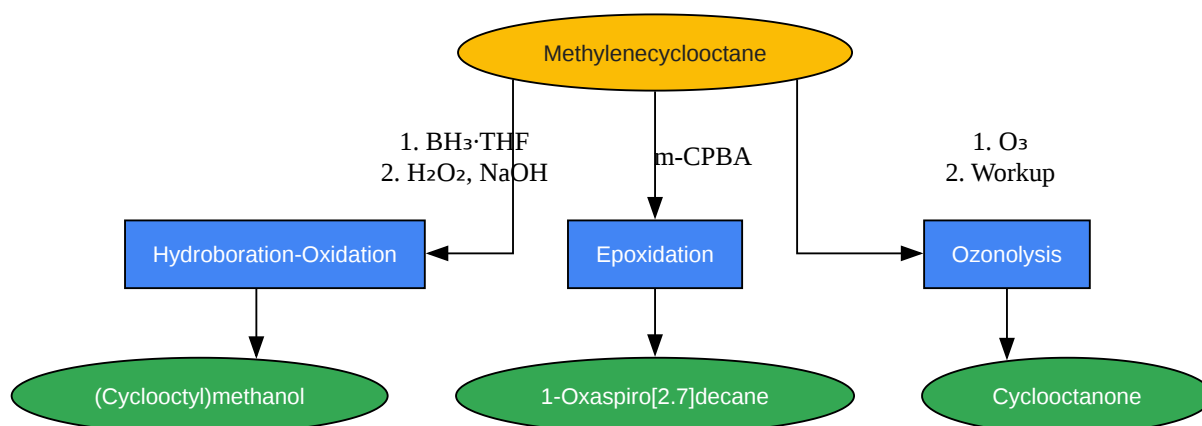
## Reactivity and Potential Signaling Pathways

As an alkene, **methylenecyclooctane** is susceptible to a variety of electrophilic addition reactions. These reactions can be exploited to introduce diverse functionalities, making it a versatile intermediate in the synthesis of more complex molecules.

## Key Reactions of Methylenecyclooctane

- **Hydroboration-Oxidation:** This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding (cyclooctyl)methanol. This provides a route to primary alcohols from an exocyclic alkene.
- **Epoxidation:** Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form a spiro-epoxide, 1-oxaspiro[2.7]decane. Epoxides are highly valuable synthetic intermediates due to their reactivity towards nucleophiles.
- **Ozonolysis:** Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, will yield cyclooctanone and formaldehyde or formic acid, respectively.

Diagram 2: Key Reactions of **Methylenecyclooctane**



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Caption: Potential synthetic transformations of **methylenecyclooctane**.

## Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available data on the specific biological activity of **methylenecyclooctane**. While structurally related natural products and synthetic compounds containing cycloalkane moieties have demonstrated a wide range of biological activities, dedicated screening of **methylenecyclooctane** has not been extensively reported.

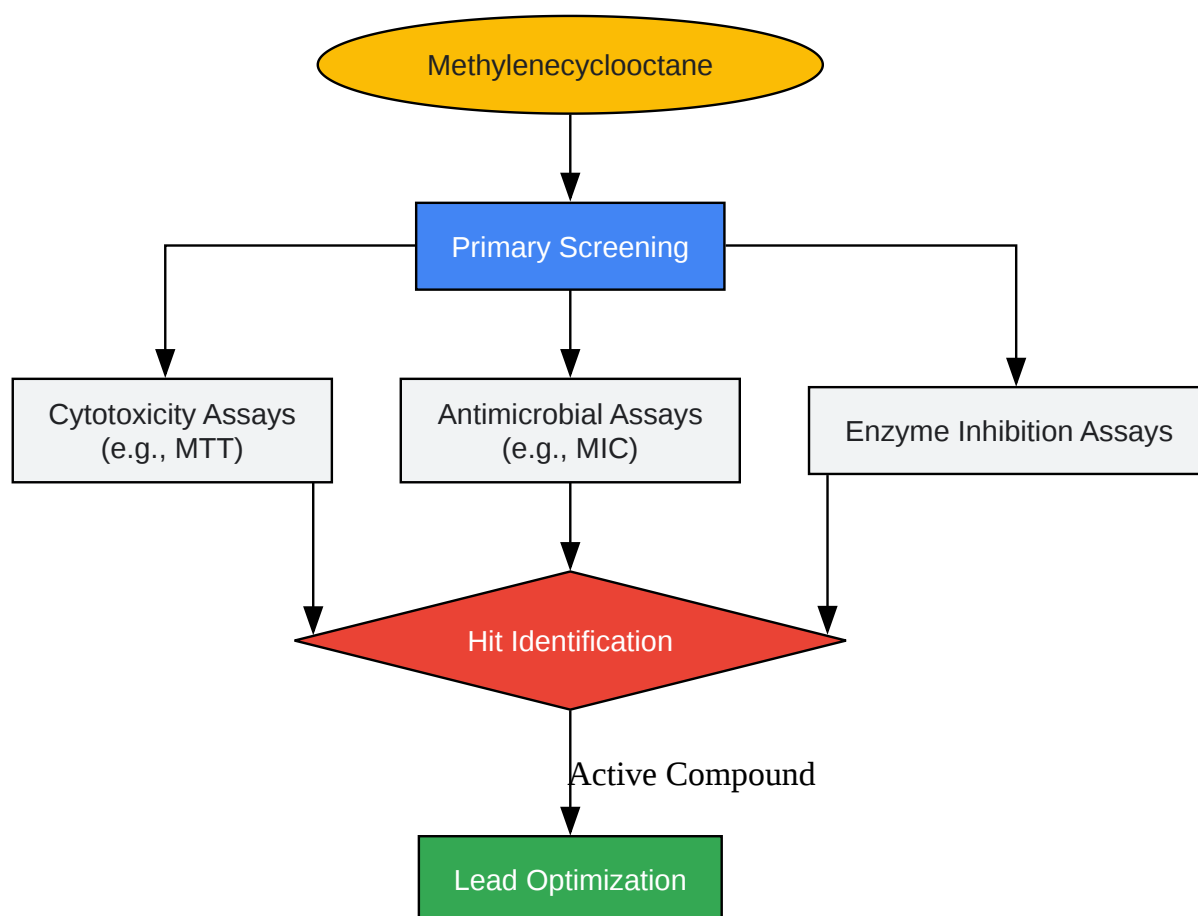
The methylene group, however, is a known pharmacophore in some contexts and can be involved in Michael additions with biological nucleophiles. This suggests that **methylenecyclooctane** and its derivatives could be starting points for the design of novel therapeutic agents.

Given the audience of drug development professionals, a logical next step would be to subject **methylenecyclooctane** to a battery of in vitro biological screens to assess its potential.

## Proposed Biological Screening Workflow

A general workflow for the initial biological evaluation of **methylenecyclooctane** is proposed below.

Diagram 3: Biological Screening Workflow



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Caption: A proposed workflow for the initial biological evaluation.

## Conclusion

**Methylenecyclooctane** is a readily accessible exocyclic alkene with significant potential as a versatile building block in synthetic and medicinal chemistry. While its own biological profile is yet to be thoroughly investigated, its reactivity allows for the straightforward synthesis of a variety of derivatives. The protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the utility of **methylenecyclooctane** in their respective fields. Further screening and derivatization are warranted to fully elucidate its potential as a lead structure in drug discovery.

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## References

- 1. Methylenecyclooctane | C<sub>9</sub>H<sub>16</sub> | CID 137991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
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